molecular formula C11H17NO2 B15164863 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine CAS No. 188859-79-2

3-Butyl-2-(furan-2-YL)-1,3-oxazolidine

Cat. No.: B15164863
CAS No.: 188859-79-2
M. Wt: 195.26 g/mol
InChI Key: LPFWMSDDVGMDLE-UHFFFAOYSA-N
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Description

3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered oxazolidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a furan derivative with an amino alcohol in the presence of a suitable catalyst. For instance, the reaction between 2-furylamine and butyl glycidyl ether can be catalyzed by an acid or base to form the desired oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-(furan-2-YL)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxazolidine ring can be reduced to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazolidine ring can produce amines or alcohols.

Scientific Research Applications

3-Butyl-2-(furan-2-YL)-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of polymers and materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-2-(furan-2-YL)-1,3-oxazolidine: Similar structure but with different substituents, leading to variations in reactivity and applications.

    3-Butyl-2-(thiophen-2-YL)-1,3-oxazolidine: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and biological activity.

    3-Butyl-2-(pyridin-2-YL)-1,3-oxazolidine: Incorporates a pyridine ring, potentially affecting its binding affinity and specificity for molecular targets.

Uniqueness

3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is unique due to the presence of both furan and oxazolidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

188859-79-2

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-butyl-2-(furan-2-yl)-1,3-oxazolidine

InChI

InChI=1S/C11H17NO2/c1-2-3-6-12-7-9-14-11(12)10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3

InChI Key

LPFWMSDDVGMDLE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC1C2=CC=CO2

Origin of Product

United States

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